2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide
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Overview
Description
“2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide” is a chemical compound . It is also known as "1,4-Methanocyclopenta[c]pyrrole-1(2H)-carbonitrile,2-aminohexahydro-3a,6a-dimethyl-" .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “this compound”, often involves the Paal-Knorr pyrrole condensation . This method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular formula of “this compound” is C11H18ClNO2 . The molecular weight is 231.72 .Scientific Research Applications
Chiral Tricyclic Proline Analogue Synthesis
Research has demonstrated the synthesis of 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid, a chiral constrained proline analogue, from 8-bromocamphor. This synthesis, highlighting a "domino"-type intramolecular cyclization, showcases the compound's role in creating structurally unique and biologically relevant molecules (Gorichko, Grygorenko, & Komarov, 2002).
Heterocyclic Chemistry Innovations
Another study explored the novel annulated products derived from aminonaphthyridinones, emphasizing the compound's utility in developing new heterocyclic systems. This research contributes to the broader field of synthetic organic chemistry by expanding the toolkit for constructing complex molecular architectures (Deady & Devine, 2006).
Advanced Synthetic Techniques
Investigations into 4-amino-1,5-dihydro-2H-pyrrol-2-ones from reactions of 3-amino-2H-azirines with carboxylic acid derivatives underscore the compound's versatility in synthesizing novel pyrrole derivatives. Such research not only advances synthetic methodologies but also provides a foundation for further chemical and pharmaceutical exploration (Hugener & Heimgartner, 1995).
Exploring Chemical Reactivity and Applications
Further study on the reactions of methyl (E)-2-phenyl-1-azirine-3-acrylates with hydrazines and amidines revealed insights into the chemical reactivity of pyrrole derivatives. This research enhances understanding of the mechanisms underlying the formation of complex heterocycles and their potential applications (Kascheres, Oliveira, Azevedo, & Nobre, 1991).
Novel Pyrrole Derivatives Synthesis
The development of polyfunctional pyrano[3,4-c]pyrrole derivatives through intramolecular cyclization research illustrates the compound's contribution to generating new molecules with potential utility in various scientific domains. This synthesis pathway opens avenues for the creation of compounds with unique structural features and possible biological activities (Ievlev, Ershov, Vasil'ev, Tafeenko, Surazhskaya, & Nasakin, 2017).
Safety and Hazards
Properties
IUPAC Name |
4-amino-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-6-14(13)11(8(12)15)5-7(9)3-4-10(9,11)2/h7H,3-6,13H2,1-2H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGRITGGWUFEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C1(CN(C2(C3)C(=O)N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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